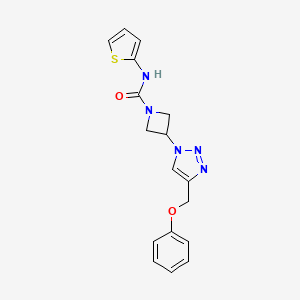

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme xanthine oxidase (XO) . XO is a type of oxidoreductase, an enzyme that catalyzes the transfer of electrons from one molecule to another. It plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid .

Mode of Action

The compound interacts with its target, XO, by inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway. Under normal conditions, XO catalyzes the last two steps of purine catabolism, which involves the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XO, this compound prevents these conversions, leading to a decrease in uric acid production .

Pharmacokinetics

It was noted that the compound displayed favorable drug-like properties This suggests that it may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability

Result of Action

The primary result of the compound’s action is a reduction in the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid.

Actividad Biológica

The compound 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a triazole ring , which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular structure of the compound includes:

- A triazole ring that enhances binding affinity to biological targets.

- A phenoxymethyl group contributing to lipophilicity and membrane permeability.

- An azetidine ring providing conformational rigidity, which can influence the binding interactions with target biomolecules.

Synthesis

The synthesis typically involves:

- Formation of the Triazole Ring : Achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of the Phenoxymethyl Group : Reacting the triazole intermediate with a phenoxymethyl halide in the presence of a base.

- Finalization of the Azetidine Structure : Incorporating thiophenes and carboxamide functionalities.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

- Compounds similar to our target compound have shown IC50 values against various cancer cell lines, such as MCF-7 and HCT-116, indicating their potential as lead compounds for cancer therapy .

Antimicrobial Activity

The biological activity also extends to antimicrobial effects:

- The triazole derivatives have been effective against gram-positive bacteria, showcasing MIC values comparable to standard antibacterial agents like Ampicillin .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions.

- Receptor Modulation : The phenoxymethyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Alam et al. Study : Investigated triazole derivatives for anticancer activity, noting significant inhibitory effects on breast cancer cell lines compared to standard treatments .

- Ribeiro et al. Study : Focused on triazole compounds exhibiting low MIC values against various pathogens, indicating their potential as new antibiotic agents .

Propiedades

IUPAC Name |

3-[4-(phenoxymethyl)triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-17(18-16-7-4-8-25-16)21-10-14(11-21)22-9-13(19-20-22)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVGQZSHPPRVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.